Cbz-L-Phenylalaninal

Description

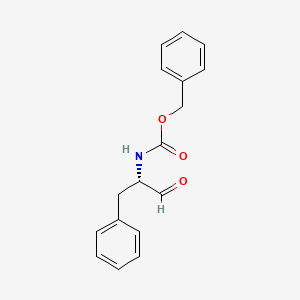

Cbz-L-Phenylalaninal (N-Carbobenzyloxy-L-phenylalaninal) is a chiral aldehyde derivative of L-phenylalanine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is structurally analogous to Cbz-L-phenylalanine (a carboxylic acid derivative) but features an aldehyde functional group (-CHO) instead of a carboxylic acid (-COOH). The Cbz group is widely used in peptide synthesis to protect amine functionalities during sequential coupling reactions.

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Cbz-L-Phenylalanine p-Toluene Thiol Ester

-

- N-Cbz-L-phenylalanine (10 mmol)

- 4-Methylbenzenethiol (10.5 mmol)

- 1-Hydroxybenzotriazole (HOBt, 15 mmol)

- N,N'-Dicyclohexylcarbodiimide (DCC, 10 mmol)

- Dry ethyl acetate as solvent

- Reaction temperature: 0 °C initially, then stirred at room temperature for 24 hours

Procedure:

The acid is activated by DCC in the presence of HOBt and 4-methylbenzenethiol to form the corresponding thiol ester. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is treated with 50% acetic acid in ethyl acetate to quench excess reagents, filtered through Celite™, and the organic layer is washed with saturated sodium bicarbonate and brine. The product is dried over magnesium sulfate, filtered, concentrated, and purified by recrystallization or flash chromatography.Outcome:

This method yields N-Cbz-L-phenylalanine p-toluene thiol ester with high enantiopurity and good yield, serving as a key intermediate for further transformations.

Alternative Peptide Synthesis Approach Using Acetylene Ether Condensation

Another approach involves peptide synthesis techniques where the aldehyde is generated as part of a peptide elongation process.

Summary Table of Preparation Methods

Detailed Experimental Data Highlights

NMR and Spectroscopic Characterization:

- ^1H and ^13C NMR spectra confirm the structure and purity of intermediates and final aldehyde.

- IR spectra show characteristic aldehyde carbonyl stretch.

- Optical rotation measurements confirm stereochemical integrity.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

-

- TLC and HPLC methods are used to monitor reaction progress.

- Chiral HPLC confirms enantiomeric purity.

-

- TLC monitored over 24 h for thiol ester formation.

- HPLC used to detect aldehyde formation and purity.

Research Findings and Practical Notes

- The use of 4-methylbenzenethiol and HOBt with DCC is a reliable method for preparing thiol esters from N-Cbz-amino acids, including Cbz-L-Phenylalanine.

- DIBAL-H reduction of thiol esters provides a mild and selective route to aldehydes without deprotection of the Cbz group.

- Maintaining anhydrous and inert conditions is crucial to prevent side reactions.

- Enzymatic deprotection studies highlight the stability of the Cbz group under various conditions, which is important during aldehyde synthesis steps.

- The combination of chemical and enzymatic methods can be tailored for complex synthetic routes involving Cbz-protected amino aldehydes.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl carbamate derivatives.

Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization of the benzylic carbocation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

Substitution: Nucleophiles like halides (e.g., NaBr) and bases (e.g., NaOH) are used under appropriate conditions.

Major Products

Oxidation: Benzyl carbamate derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Substituted benzyl carbamates.

Scientific Research Applications

Organic Synthesis

Cbz-L-phenylalaninal serves as a versatile building block in organic synthesis, particularly in the formation of peptides and other bioactive compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amino functionality, facilitating selective reactions.

Case Study: Peptide Synthesis

In a study focused on synthesizing diastereomers of β,γ-diamino acids from L-phenylalanine derivatives, this compound was essential for achieving high yields and purity of the target compounds. The use of Cbz protection allowed for the selective modification of the amino acid side chains without affecting the amine functionality .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound in drug design and development due to its chiral nature and ability to form stable intermediates. It is particularly relevant in synthesizing inhibitors and therapeutic agents.

Case Study: Inhibitor Development

Research has demonstrated that this compound can be used to synthesize potent inhibitors targeting specific enzymes involved in cancer pathways. For instance, derivatives of phenylalanine have been incorporated into compounds that inhibit lysine methyltransferases, which play crucial roles in gene regulation and cancer progression .

Biocatalysis

Biocatalytic processes utilizing enzymes such as phenylalanine ammonia lyases (PALs) have been explored for the production of optically pure phenylalanine derivatives. This compound can act as a substrate or intermediate in these reactions.

Data Table: Biocatalytic Production of Phenylalanines

| Substrate | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | 70 | >99 |

| L-p-Bromophenylalanine | 82 | >99 |

| L-m-Trifluoromethylphenylalanine | 26 | >99 |

This table illustrates various substrates derived from this compound and their corresponding conversion rates and enantiomeric excess values achieved through biocatalytic methods .

Chiral Catalysis

Chiral catalysts derived from this compound have been developed for asymmetric synthesis processes. These catalysts are crucial for producing enantiomerically pure compounds necessary for drug development.

Case Study: Asymmetric Aldol Reactions

Research has shown that using Cbz-protected amino aldehydes in aldol reactions can yield high stereoselectivity. For example, aldol additions involving dihydroxyacetone (DHA) and this compound produced significant yields with excellent syn/anti ratios .

Mechanism of Action

The mechanism of action of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl carbamate, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Notes:

- The aldehyde group in this compound likely increases its electrophilicity compared to carboxylic acid or alcohol derivatives, making it reactive in nucleophilic additions or condensations.

- Cbz-L-Phenylalanine’s higher melting point (84–88°C) and specific rotation reflect its crystalline nature and chiral stability, properties that may vary in the aldehyde form due to differences in hydrogen bonding.

Functional Performance in Research Settings

- Supramolecular Sensing: demonstrates that Cbz-L-Phenylalanine, Cbz-L-Valine, and Cbz-L-Alanine exhibit analyte-specific emission ratios in a host-guest system. For example, Cbz-L-Phenylalanine produced a monomer-to-excimer ratio of 1–2 under normal conditions, while BOC-L-Phenylalanine showed altered behavior due to steric and electronic differences.

Commercial Availability and Specifications

Biological Activity

Cbz-L-Phenylalaninal, a derivative of phenylalanine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a carbobenzoxy (Cbz) group, which enhances its stability and bioactivity. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, enzymatic pathways, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 241.29 g/mol

- Structure : The Cbz group is known to influence the compound's solubility and reactivity.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties

- Enzymatic Interactions

-

Transport Mechanisms

- This compound interacts with the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the uptake of essential amino acids across the blood-brain barrier and into cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance its transport efficacy .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various phenylalanine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Enzymatic Conversion Pathways

Research on the conversion of phenylalanine to benzaldehyde highlighted that this compound could serve as a precursor in metabolic pathways. The study utilized high-performance liquid chromatography (HPLC) to analyze reaction products, confirming the formation of phenylpyruvic acid and subsequent conversion to benzaldehyde under specific conditions .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Lactobacillus plantarum | |

| Enzymatic Conversion | Conversion to benzaldehyde | |

| Transport Mechanism | Interaction with LAT1 |

Discussion

The biological activities of this compound are promising for various applications in pharmacology and biotechnology. Its ability to interact with key transporters and enzymes suggests potential roles in drug delivery systems and metabolic engineering.

Q & A

Q. What are the standard protocols for synthesizing Cbz-L-Phenylalaninal, and how can reproducibility be ensured?

this compound is typically synthesized via protection of the amino group in L-phenylalanine using carbobenzoxy (Cbz) chloride, followed by oxidation or reduction steps to form the aldehyde functional group. Key steps include:

- Protection : Reaction of L-phenylalanine with Cbz-Cl under alkaline conditions (e.g., NaHCO₃) to form Cbz-L-phenylalanine .

- Aldehyde Formation : Reduction of the carboxylic acid group using reagents like LiAlH₄ or selective oxidation of intermediates . Reproducibility requires strict control of reaction conditions (temperature, solvent purity) and validation via spectroscopic techniques (¹H NMR, IR) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Analysis : ¹H/¹³C NMR to verify Cbz protection (e.g., characteristic benzyloxycarbonyl peaks at δ 5.1–5.3 ppm) and aldehyde proton resonance (~9-10 ppm) .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. What storage conditions optimize the stability of this compound?

Store under inert atmosphere (N₂ or Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent aldehyde oxidation or hydrolysis. Stability should be monitored via periodic NMR checks .

Q. How is this compound utilized in peptide synthesis?

The Cbz group acts as a temporary protecting group for amines. In solid-phase peptide synthesis (SPPS), it is introduced during coupling reactions and later removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during this compound characterization?

- Empirical Falsification : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify anomalies .

- Cross-Validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation, X-ray crystallography for absolute configuration) .

- Error Analysis : Document deviations in reaction conditions (e.g., trace moisture leading to hydrolysis) and adjust protocols iteratively .

Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?

- Steric Effects : Use tert-butyl or fluorinated phenylalanine analogs (e.g., Cbz-4-tert-butyl-L-phenylalanine) to study steric hindrance during protection/deprotection .

- Solvent Optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .

- Catalytic Systems : Employ Pd-based catalysts for selective deprotection without side reactions .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Quality-by-Design (QbD) : Implement factorial design experiments to identify critical process parameters (e.g., pH, reagent stoichiometry) .

- In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

- Statistical Analysis : Apply ANOVA to assess variability sources (e.g., raw material purity, operator technique) .

Q. How should researchers design experiments to evaluate this compound’s role in enzyme inhibition studies?

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates and varying inhibitor concentrations .

- Molecular Docking : Predict binding modes with target enzymes (e.g., proteases) using software like AutoDock .

- Control Experiments : Include unmodified L-phenylalanine and Cbz-protected analogs to isolate the aldehyde group’s contribution .

Q. What ethical and regulatory considerations apply to biomedical studies involving this compound derivatives?

- Preclinical Data : Provide toxicity profiles (e.g., LD₅₀ in animal models) and justify dosing ranges before human trials .

- Informed Consent : Clearly articulate risks (e.g., potential allergenicity of Cbz groups) in participant documentation .

- Regulatory Compliance : Align with FDA/EMA guidelines for novel amino acid analogs, including stability testing under GMP .

Methodological Resources

- Literature Review : Prioritize primary sources from journals like Medicinal Chemistry Research and Organic Syntheses; avoid non-peer-reviewed platforms .

- Data Presentation : Follow ICMJE standards for detailing reagents, protocols, and statistical methods .

- Contradiction Analysis : Use frameworks from qualitative research (e.g., iterative coding) to interpret conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.